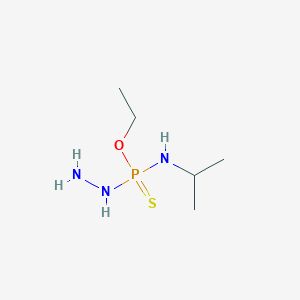
O-Ethyl N-propan-2-ylphosphoramidohydrazidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl N-propan-2-ylphosphoramidohydrazidothioate is an organic compound that belongs to the class of organophosphorus compounds. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and chemical research. The compound’s structure includes an ethyl group, a propan-2-yl group, and a phosphoramidohydrazidothioate moiety, making it a complex molecule with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl N-propan-2-ylphosphoramidohydrazidothioate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl phosphorodichloridate with isopropylamine to form an intermediate, which is then reacted with hydrazine to produce the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and safety during production.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl N-propan-2-ylphosphoramidohydrazidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoramidohydrazidothioate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce simpler phosphoramidates.
Scientific Research Applications
O-Ethyl N-propan-2-ylphosphoramidohydrazidothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential therapeutic applications, including as a candidate for drug development.
Industry: Utilized in the production of pesticides and herbicides due to its ability to interfere with biological processes in pests.
Mechanism of Action
The mechanism of action of O-Ethyl N-propan-2-ylphosphoramidohydrazidothioate involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter. This inhibition can result in various physiological effects, making the compound useful in both therapeutic and pest control applications.
Comparison with Similar Compounds
Similar Compounds
O-Ethyl S-2-diisopropylaminoethyl methylphosphonothioate: Another organophosphorus compound with similar structural features.
N,N-Diisopropylethylamine: A tertiary amine used in organic synthesis, known for its steric hindrance and non-nucleophilic properties.
Uniqueness
O-Ethyl N-propan-2-ylphosphoramidohydrazidothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit acetylcholinesterase sets it apart from other similar compounds, making it valuable in both research and practical applications.
Properties
CAS No. |
55038-99-8 |
|---|---|
Molecular Formula |
C5H16N3OPS |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
N-[ethoxy(hydrazinyl)phosphinothioyl]propan-2-amine |
InChI |
InChI=1S/C5H16N3OPS/c1-4-9-10(11,8-6)7-5(2)3/h5H,4,6H2,1-3H3,(H2,7,8,11) |
InChI Key |
IWFWKBYJWXQUDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(NC(C)C)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


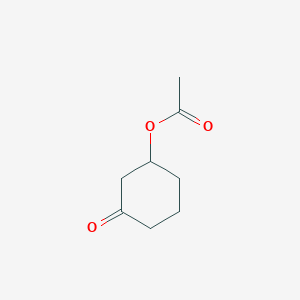
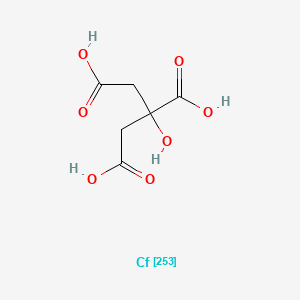
![N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14635654.png)
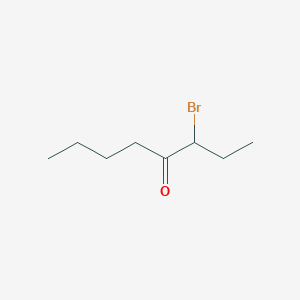
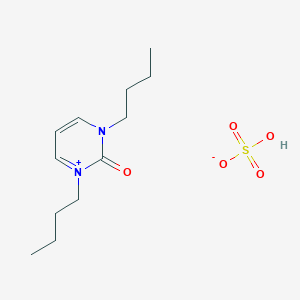
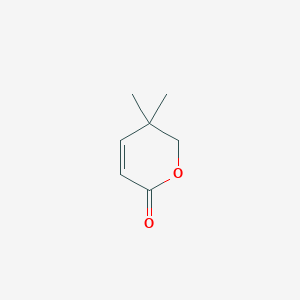
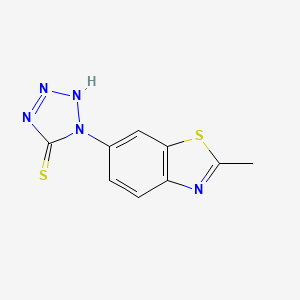
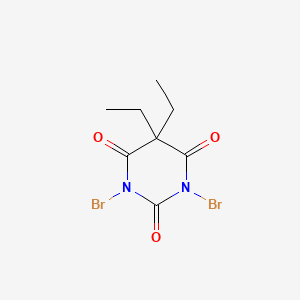


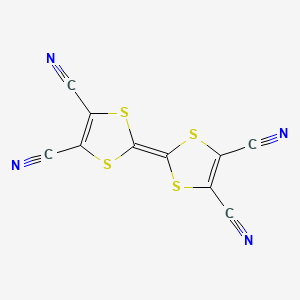
![2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14635719.png)
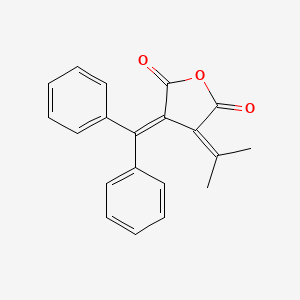
![5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14635726.png)
